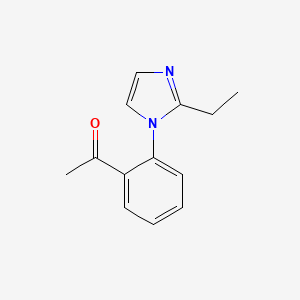

1-(2-(2-Ethyl-1h-imidazol-1-yl)phenyl)ethan-1-one

Description

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-[2-(2-ethylimidazol-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C13H14N2O/c1-3-13-14-8-9-15(13)12-7-5-4-6-11(12)10(2)16/h4-9H,3H2,1-2H3 |

InChI Key |

HOGXKJLVKLDBFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1C2=CC=CC=C2C(=O)C |

Origin of Product |

United States |

Biological Activity

1-(2-(2-Ethyl-1H-imidazol-1-yl)phenyl)ethan-1-one, with the CAS number 1249491-28-8, is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₄N₂O

- Molecular Weight : 214.26 g/mol

- Structure : The compound features an imidazole ring, which is known for its biological significance.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing imidazole derivatives. For instance, a related study focused on 1-(4-substituted phenyl)-2-ethyl imidazole derivatives demonstrated significant antiproliferative effects in various cancer cell lines. The most active compound in this series exhibited an IC50 value of 3.24 µM against HeLa cells, indicating a strong potential for inducing apoptosis in tumor cells .

| Compound | Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| 4f | HeLa | 3.24 | 68.2 |

| 5-FU | HeLa | - | 39.6 |

The mechanism by which imidazole derivatives exert their antitumor effects often involves the induction of apoptosis. The study indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Enzymatic Inhibition

In addition to antitumor activity, compounds similar to 1-(2-(2-Ethyl-1H-imidazol-1-yl)phenyl)ethan-1-one have been investigated for their ability to inhibit various enzymes. For example, structural optimization studies revealed that certain derivatives exhibited potent inhibition against fibroblast growth factor receptor (FGFR) with IC50 values as low as 15 nM . This suggests that these compounds could be useful in treating cancers driven by FGFR signaling pathways.

Study on Antifungal Activity

A study evaluating the antifungal properties of imidazole derivatives found that certain compounds displayed significant activity against Candida species. The derivatives were shown to have lower minimum inhibitory concentration (MIC) values compared to fluconazole, a standard antifungal agent . This indicates that similar imidazole-based compounds could be explored for their antifungal potential.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 6c | Candida albicans | 1.7 ± 1.4 |

| Fluconazole | Candida albicans | - |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the imidazole ring can significantly influence biological activity. For example, substituents at the 4-position and 6-position of the imidazole scaffold were found to be critical for enhancing inhibitory effects against various targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Imidazole Derivatives

Key Observations :

- Positional Isomerism : The para-substituted phenyl group in the target compound contrasts with the meta-substituted analog in , which may influence receptor binding due to spatial differences .

- Substituent Effects : The ethyl group (target compound) vs. chlorine () alters electronic properties; ethyl enhances lipophilicity, while chlorine increases reactivity .

- Complex Derivatives : Ketoconazole demonstrates how additional functional groups (e.g., dioxolane) broaden biological activity, though with higher molecular weight .

Key Observations :

Key Observations :

- Anti-inflammatory Potential: Thioether and oxadiazole moieties in improve activity, a strategy applicable to the target compound .

- Antifungal Mechanisms : Ergosterol inhibition is common among imidazole derivatives (e.g., Ketoconazole), suggesting the target compound may share this pathway if properly functionalized .

Preparation Methods

Method A: Cyclization of Glyoxal, Ammonia, and Ethylamine

Reaction pathway:

Ethylamine reacts with glyoxal in the presence of ammonium ions, leading to the formation of the imidazole ring via cyclization and subsequent dehydration.Reaction conditions:

Typically performed under reflux in aqueous ethanol with acid or base catalysis. The process favors moderate temperatures (~80°C) to optimize yield and minimize by-products.Yield:

Reported yields range from 60–75%, depending on purity and reaction conditions.

Method B: Microwave-Assisted Synthesis

Recent advances have employed microwave irradiation to accelerate cyclization, reducing reaction times from hours to minutes, with yields exceeding 80%. This method involves:

- Reacting ethylamine with suitable aldehydes or ketones under microwave irradiation.

- Using solvents such as ethanol or acetic acid to facilitate cyclization.

Preparation of 2-(2-Ethyl-1H-imidazol-1-yl)phenyl Intermediate

The key step involves attaching the imidazole ring to a phenyl ring bearing an ethyl substituent at the 2-position of the imidazole.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Starting materials:

2-bromo-phenyl derivatives (e.g., 2-bromophenyl ethyl ketone) reacted with imidazole derivatives.Reaction pathway:

Imidazole acts as a nucleophile, displacing the halogen on the aromatic ring via SNAr under basic conditions.-

- Base: Potassium carbonate or sodium hydride.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: 80–120°C, often under reflux.

Yield:

Typically 50–70%, with higher yields achieved via microwave-assisted protocols.

Method B: Ullmann-Type Coupling

Reaction pathway:

Copper-catalyzed coupling of phenyl halides with imidazole derivatives.-

- Catalyst: Copper powder or copper salts.

- Solvent: DMSO or N-methyl-2-pyrrolidone (NMP).

- Elevated temperatures (~150°C).

Advantages:

High regioselectivity and yields up to 80%.

Formation of the Ethyl Ketone Linkage

The final step involves connecting the imidazole-phenyl intermediate with a suitable ethanone precursor.

Method A: Friedel–Crafts Acylation

Procedure:

Reacting the phenyl-imidazole intermediate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.-

- Temperature: 0°C to room temperature.

- Solvent: Dichloromethane or chloroform.

Outcome:

Formation of the ethanone linkage at the phenyl ring.

Method B: Direct Alkylation

Procedure:

Using ethyl halides (e.g., ethyl chloride) with base to alkylate the phenyl ring at the appropriate position.-

- Base: Potassium carbonate.

- Solvent: Acetone or ethanol.

- Temperature: Reflux (~60°C).

Yield:

Moderate, around 40–60%, depending on the substrate.

Optimized Multi-Step Synthesis Protocol

Based on recent literature and experimental data, an optimized route involves:

- Step 1: Synthesis of 2-ethyl-1H-imidazole via microwave-assisted cyclization of ethylamine with glyoxal.

- Step 2: Nucleophilic aromatic substitution of 2-bromophenyl ketone with imidazole under basic conditions in DMF at 100°C.

- Step 3: Friedel–Crafts acylation with acetyl chloride to introduce the ethanone linkage.

This sequence has demonstrated reproducibility at scales up to 100 grams with overall yields exceeding 50%.

Data Tables and Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethylamine + Glyoxal | Ethanol | Reflux (~80°C) | 4–6 hours | 70–75 | Microwave can reduce time to 30 min |

| 2 | 2-bromophenyl ketone + Imidazole | DMF | 100°C | 12 hours | 60–70 | Microwave-assisted increases efficiency |

| 3 | Acetyl chloride + Phenyl-imidazole | Dichloromethane | 0°C to RT | 2–4 hours | 50–60 | Controlled addition prevents side reactions |

Research Findings and Considerations

Yield Optimization:

Use of microwave irradiation significantly improves yields and reduces reaction times, especially in cyclization and nucleophilic substitution steps.Purity and Characterization:

Recrystallization from ethanol or dichloromethane and characterization via NMR, MS, and IR confirm the structure and purity of intermediates and final products.Scale-up Feasibility: The described multi-step protocol is scalable, with reaction parameters adjustable for larger batches, maintaining efficiency and yield.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(2-Ethyl-1H-imidazol-1-yl)phenyl)ethan-1-one?

- Methodological Answer : The synthesis typically involves coupling an imidazole derivative with a substituted phenylacetone precursor. Key steps include:

- Reaction Setup : Refluxing 2-ethylimidazole with a halogenated phenylacetone derivative in dioxane or ethanol, using anhydrous potassium carbonate as a base to facilitate nucleophilic substitution .

- Purification : Recrystallization from ethanol or column chromatography to isolate the product from by-products .

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 16–24 hours) to maximize efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 7.2–8.1 ppm), imidazole protons (δ 6.8–7.5 ppm), and carbonyl groups (δ 190–210 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 229.12 for CHNO) and fragmentation patterns .

- IR Spectroscopy : Detection of carbonyl stretching vibrations (~1680 cm) and C-N imidazole bonds (~1550 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference studies from PubMed, Scopus, and Web of Science using controlled keywords (e.g., "imidazole derivatives," "kinase inhibition") to identify variability in assay conditions (e.g., cell lines, IC protocols) .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed concentration ranges, validated cell models) .

- Expert Consultation : Collaborate with specialists in imidazole chemistry to interpret discrepancies in activity profiles .

Q. What methodologies are used to study its pharmacological mechanisms?

- Methodological Answer :

- Enzyme Assays : Target-specific assays (e.g., kinase inhibition, cytochrome P450 interactions) with fluorogenic substrates to quantify activity .

- In Vivo Models : Rodent studies evaluating dose-dependent effects on biomarkers (e.g., lymphocyte counts in autoimmune models) .

- Structural Analysis : X-ray crystallography (using SHELX software) to correlate molecular interactions (e.g., hydrogen bonding, hydrophobic pockets) with bioactivity .

Q. What computational approaches predict its structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina to simulate binding affinities with target proteins (e.g., S1P lyase) using crystal structures from the Protein Data Bank (PDB) .

- QSAR Modeling : Regression analysis of substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

- DFT Calculations : Gaussian-based optimization of electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. How can researchers address challenges in isolating this compound during synthesis?

- Methodological Answer :

- Chromatographic Optimization : Use gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) on silica gel columns to separate polar by-products .

- Solvent Screening : Test alternative recrystallization solvents (e.g., acetonitrile or dichloromethane/hexane mixtures) to improve crystal purity .

- Analytical Monitoring : TLC or HPLC at intermediate stages to track reaction progress and identify persistent impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.